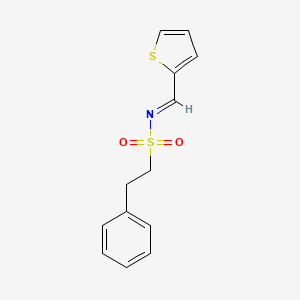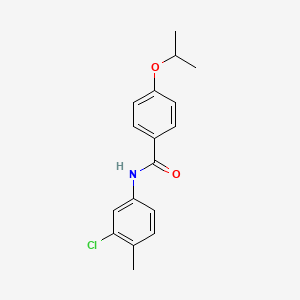![molecular formula C21H25NO2 B5782386 N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide, also known as CPP-115, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysfunction has been implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and depression. In
作用機序
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. This compound has also been shown to increase the levels of GABA in the amygdala, which can reduce anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. This compound has also been shown to increase the levels of GABA in the amygdala, which can reduce anxiety and depression. This compound has been found to have a low toxicity profile and does not produce significant side effects.
実験室実験の利点と制限
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, which makes it an ideal candidate for studying the effects of GABA on neuronal activity. This compound has also been found to have a low toxicity profile and does not produce significant side effects. However, one limitation of this compound is that it has a short half-life in the body, which requires frequent dosing.
将来の方向性
There are several future directions for the study of N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide. One direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to develop more potent and selective inhibitors of GABA transaminase that can be used in clinical settings. Additionally, more research is needed to understand the long-term effects of this compound on neuronal activity and behavior.
Conclusion:
This compound is a small molecule drug that has shown promise for its potential therapeutic applications in several neurological and psychiatric disorders. Its ability to inhibit GABA transaminase and increase the levels of GABA in the brain makes it an ideal candidate for studying the effects of GABA on neuronal activity. This compound has a low toxicity profile and does not produce significant side effects, which makes it a safe drug for lab experiments. Further research is needed to explore its potential use in the treatment of other disorders and to develop more potent and selective inhibitors of GABA transaminase.
合成法
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 4-ethylphenol with cyclopentylmagnesium bromide to form 4-ethylcyclopentylphenol. This intermediate is then reacted with benzoyl chloride in the presence of a base to form this compound. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. One of the most promising applications of this compound is in the treatment of epilepsy. Studies have shown that this compound can increase the levels of GABA in the brain, which can reduce the excitability of neurons and prevent seizures. This compound has also been investigated for its potential use in the treatment of anxiety and depression. Animal studies have shown that this compound can increase the levels of GABA in the amygdala, which is a brain region involved in the regulation of emotions.
特性
IUPAC Name |
N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-16-9-13-20(14-10-16)24-15-17-7-11-18(12-8-17)21(23)22-19-5-3-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAYVMLBWMPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)



![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)


methanone](/img/structure/B5782392.png)



![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)